molecular formula C18H29NO4 B1668034 Bufetolol CAS No. 53684-49-4

Bufetolol

Cat. No. B1668034
CAS RN: 53684-49-4
M. Wt: 323.4 g/mol
InChI Key: AKLNLVOZXMQGSI-CABCVRRESA-N
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Description

Bufetolol is a beta-adrenoceptor antagonist . It is used for the treatment of hypertension and hypertrophic cardiomyopathy .


Molecular Structure Analysis

The molecular formula of Bufetolol is C18H29NO4 . The exact mass is 323.21 and the molecular weight is 323.433 . The structure includes a tert-butylamino group and a phenoxy group .


Physical And Chemical Properties Analysis

Bufetolol has a molar mass of 323.433 g·mol−1 . It is a white crystal that is freely soluble in water, methanol, and glacial acetic acid. It is very slightly soluble in benzene and practically insoluble in ether .

Scientific Research Applications

β-Adrenoceptor Blocking and Electrophysiological Effects

  • Study Overview : Bufetolol, a β-adrenoceptor blocking drug, was studied for its effects on action potentials, contractile force, and electrophysiological properties of the atrium in guinea pigs. The study compared bufetolol's effects with those of propranolol and quinidine.
  • Key Findings : Bufetolol demonstrated significant effects on the action potential of atrial muscle, decreased the overshoot potential, amplitude, and maximum rate of rise of the action potential, and prolonged times for repolarization. It also reduced the contractile force and suppressed the excitability of the muscle membrane. These effects are associated with its antiarrhythmic actions (Inui & Imamura, 1977).

Effects on Dog Papillary Muscle

  • Study Overview : The study investigated the effects of bufetolol on active and passive membrane properties of dog papillary muscle.
  • Key Findings : Bufetolol, similar to propranolol, decreased the maximum rate of rise of the action potential and suppressed the excitability of the muscle membrane. This action is attributed to a decrease in sodium conductance and a rise of sodium conductance onset potential without altering the passive membrane property (Inui & Imamura, 1976).

Influence on Guinea-Pig Papillary Muscles

  • Study Overview : This study examined the impact of various β-adrenoceptor blocking agents, including bufetolol, on action potentials in isolated guinea-pig papillary muscles.
  • Key Findings : Bufetolol produced a concentration-dependent reduction in the maximum upstroke velocity of action potential. This reduction was frequency-dependent, indicating a notable influence on the muscle's electrical properties (Sada, Harada, & Ban, 1983).

Digital Measurement of Cardiac Action Potential

  • Study Overview : The research developed a digital measuring system for the cardiac action potential and applied it to observe the effects of bufetolol on dog Purkinje fibers.
  • Key Findings : Bufetolol led to depolarization of the maximum diastolic potential, decreased overshoot potential, amplitude, and maximum rate of rise, and altered repolarization times of the action potential (Inui, Miura, & Imamura, 1977).

properties

IUPAC Name

1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNLVOZXMQGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35108-88-4 (hydrochloride)
Record name Bufetolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9057763
Record name Bufetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufetolol

CAS RN

53684-49-4
Record name Bufetolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53684-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufetolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFETOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1467RT9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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